tert-butyl N-(2-chloroethyl)-N-methylcarbamate

Lipophilicity Membrane permeability Drug-like properties

Researchers requiring selective alkylation in CNS-focused kinase inhibitor programs often face yield loss from unwanted hydrogen bonding with N-H carbamate analogs. This compound eliminates that problem. It is a tertiary N-methyl carbamate (XLogP3 1.7) with a masked aminoethyl chloride moiety. • Zero H-bond donor count boosts blood-brain barrier penetration potential over N-H analogs (tPSA 29.5 vs. 38.3 Ų). • Acid-labile Boc group enables orthogonal deprotection in presence of Cbz or Alloc groups. • Liquid physical state facilitates automated parallel synthesis without pre-dissolution.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 220074-38-4
Cat. No. B1526377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-chloroethyl)-N-methylcarbamate
CAS220074-38-4
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCl
InChIInChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3
InChIKeyVQFOCOGVVYWWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS 220074-38-4): A Boc-Protected Chloroethylamine Building Block for Kinase Inhibitor and Heterocycle Synthesis


tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS 220074-38-4) is a bifunctional reagent combining an acid-labile Boc protecting group with a reactive 2-chloroethyl moiety on a tertiary N-methyl carbamate scaffold. Classified as a heterocyclic building block and pharmaceutical intermediate, it presents as a low-melting solid or liquid with a molecular weight of 193.67 g/mol [1]. The presence of the N-methyl substituent eliminates the hydrogen bond donor character of the carbamate nitrogen while maintaining the electrophilic reactivity of the chloroethyl group, positioning this compound as a non-hydrogen-bonding, moderately lipophilic (XLogP3 1.7) alkylating reagent [1].

Workflow Boc-protected chloroethylamine for kinase inhibitor and heterocycle synthesis
Selection Non-H-bonding N-methyl carbamate with acid-labile Boc group
Context Moderate lipophilicity (XLogP3 1.7) supports membrane-permeable probe design

Why Generic Substitution Fails for tert-Butyl N-(2-chloroethyl)-N-methylcarbamate: The Impact of N-Methylation and Boc Protection on Lipophilicity, Hydrogen-Bonding Capacity, and Synthetic Utility


Simple replacement of this compound with the unsubstituted N-H analog tert-butyl N-(2-chloroethyl)carbamate (CAS 71999-74-1) or the less hindered methyl ester analog methyl N-(2-chloroethyl)-N-methylcarbamate (CAS 10230-46-3) is not chemically neutral. The N-methyl group on the target compound removes the hydrogen bond donor, reducing the topological polar surface area from 38.3 Ų to 29.5 Ų [1][2]. This change increases computed lipophilicity by approximately one log unit (ΔXLogP3 ≈ +1.0) relative to the methyl ester [1][3], and it eliminates the potential for undesired intermolecular hydrogen bonding during nucleophilic substitution or metal-mediated coupling reactions. The following quantitative evidence demonstrates that these structural differences translate into measurable, procurement-relevant advantages in lipophilicity, hydrogen-bonding profile, and orthogonal protecting group stability.

N-H analog reintroduces H-bond donor

tert-Butyl N-(2-chloroethyl)carbamate adds a hydrogen bond donor, altering reaction profiles and increasing TPSA.

Methyl ester reduces lipophilicity

The methyl analog lowers computed logP by ~1 unit, which may shift membrane permeability of final compounds.

Protecting group swap limits orthogonality

Cbz-protected analogs require hydrogenolysis, incompatible with alkenes or nitro groups present in complex intermediates.

Quantitative Differentiation Evidence for tert-Butyl N-(2-chloroethyl)-N-methylcarbamate


Enhanced Lipophilicity: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Exhibits a >10-Fold Higher Computed LogP than the Methyl Ester Analog

The target compound displays a computed XLogP3-AA value of 1.7, which is 1.0 log unit higher than the 0.7 computed for the methyl ester analog methyl N-(2-chloroethyl)-N-methylcarbamate. This difference corresponds to a predicted >10-fold increase in n-octanol/water partition coefficient [1][2].

Lipophilicity comparison
Computed property
Target XLogP3 1.7 vs methyl ester 0.7 (Δ +1.0, ~10-fold higher partition)
May support design of brain-penetrant or cell-permeable probes
XLogP3 algorithm, PubChem 2025
Lipophilicity Membrane permeability Drug-like properties

Elimination of Hydrogen Bond Donor Capacity: Zero HBD Count versus the NH Analog

The N-methyl substitution on the target compound results in zero hydrogen bond donors, compared to one HBD for the N-H analog tert-butyl N-(2-chloroethyl)carbamate. This structural difference reduces the topological polar surface area from 38.3 Ų to 29.5 Ų, a decrease of 23% [1][2].

H-bond donor elimination
Computed property
Target HBD 0, TPSA 29.5 Ų; NH analog HBD 1, TPSA 38.3 Ų (↓23%)
Reduces undesired H-bonding, aligns with CNS library criteria
Cactvs 3.4.8.18, PubChem 2024/2025
Hydrogen bonding Drug design Blood-brain barrier penetration

Orthogonal Protecting Group Strategy: Acid-Labile Boc vs. Hydrogenolyzable Cbz in Chloroethyl Carbamates

The tert-butyl carbamate (Boc) group of the target compound is cleaved under acidic conditions (e.g., 25–50% TFA in DCM, 30 min, room temperature), whereas the benzyl carbamate (Cbz) analog benzyl N-(2-chloroethyl)-N-methylcarbamate (CAS 68767-11-3) requires hydrogenolysis (H₂, Pd/C) for deprotection. This acid-lability enables chemoselective deprotection in the presence of benzyl ethers, benzyl amines, or other hydrogenation-sensitive functionalities [1][2].

Orthogonal protection
Class-level inference
Boc: acid-labile (TFA/DCM). Cbz: hydrogenolysis (H₂/Pd-C)
Enables chemoselective amine deprotection without reducing sensitive groups
Protecting group chemistry principles
Protecting groups Orthogonal synthesis SPPS compatibility

Physical Form and Purity: Liquid/Semi-Solid Physical State Facilitates Automated Dispensing Compared to Crystalline Analogs

The target compound is supplied as a low-melting solid or liquid at ambient temperature (physical form at 20 °C reported as 'low melting liquid or solid'), whereas the methyl ester analog methyl N-(2-chloroethyl)-N-methylcarbamate (CAS 10230-46-3) is typically a crystalline solid with a melting point >50 °C . Commercial specifications for the target compound indicate a minimum purity of 95–97% .

Physical form & purity
Data to verify
Liquid/semi-solid at 20°C; purity ≥95%. Methyl ester: crystalline solid (mp >50°C)
Facilitates automated liquid handling, reduces solvent use
Vendor specification, verify physical state upon receipt
Automated synthesis Liquid handling Inventory management

Distal Chloroethyl Group Reactivity: Quantified Leaving Group Potential for N-Alkylation and Heterocycle Construction

The 2-chloroethyl side chain serves as a latent electrophile for nucleophilic substitution (SN2) reactions. While no direct kinetic comparison for this specific carbamate scaffold was identified, the computed partial charge on the chlorine-bearing carbon (C–Cl bond) is comparable to other primary alkyl chlorides, with an estimated C–Cl bond dissociation energy of approximately 337 kJ/mol (typical for primary chloroalkanes) [1]. The distally positioned chlorine, two carbons removed from the carbamate carbonyl, ensures that the electrophilic site is not deactivated by the electron-withdrawing carbamate group, a structural feature maintained regardless of the O-alkyl substituent [1].

Chloroethyl reactivity
Class-level inference
Primary alkyl chloride reactivity (C–Cl BDE ~337 kJ/mol)
Reactivity consistent across N-(2-chloroethyl)carbamates
Based on alkyl halide chemistry; no direct kinetic comparison available
Alkylating agent Heterocycle synthesis Leaving group

Recommended Application Scenarios for tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Based on Quantitative Differentiation


Design of Brain-Penetrant Kinase Inhibitor Intermediates

When synthesizing kinase inhibitor scaffolds targeting intracellular or CNS kinases, the target compound's XLogP3 of 1.7 and zero HBD count favor blood-brain barrier penetration. Compared to the methyl ester analog (XLogP3 0.7), the tert-butyl N-methyl carbamate provides a >10-fold higher predicted membrane partition coefficient [1], making it the superior choice for generating intermediates in CNS drug discovery programs.

Orthogonal Protection in Multi-Step Heterocycle Synthesis

In synthetic sequences requiring selective amine deprotection in the presence of benzyl esters or alkenes, the acid-labile Boc group offers orthogonal reactivity relative to Cbz or Alloc protection. This allows the compound to serve as a masked aminoethyl chloride precursor that can be unveiled under mild acidic conditions without affecting hydrogenation-sensitive functional groups [2].

High-Throughput Parallel Synthesis in Automated Platforms

The liquid physical state of this compound at ambient temperature streamlines automated liquid handling and reduces the need for pre-dissolution steps, increasing throughput in parallel medicinal chemistry. Its commercial availability at ≥95% purity supports direct use in library synthesis without additional purification .

Synthesis of N-Methylated Aziridine and Piperazine Pharmacophores

The N-methyl group pre-installs a tertiary amine that survives Boc deprotection, enabling direct conversion to N-methylpiperazines or N-methylaziridines via intramolecular cyclization of the chloroethyl chain. This eliminates the need for post-deprotection N-methylation, which is often low-yielding and introduces purification challenges in large-scale analog synthesis.

Application
Selection Property
Validation Focus
CNS kinase inhibitor intermediate synthesis
Higher computed lipophilicity and zero HBD count
Membrane permeability in synthesized probe molecules
Multi-step heterocycle synthesis with orthogonal protection
Acid-labile Boc group
Chemoselective deprotection in presence of reduction-sensitive groups
Automated parallel synthesis workflows
Liquid physical state at ambient temperature
Compatibility with liquid handling systems, minimal pre-dissolution
N-methylated pharmacophore construction
Pre-installed N-methyl tertiary amine
Direct cyclization to N-methylpiperazines/aziridines; avoids post-deprotection N-methylation

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